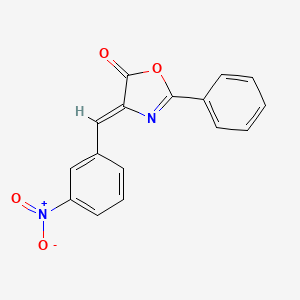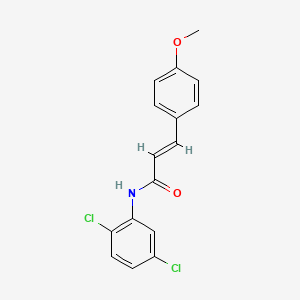![molecular formula C22H13NO6 B11694105 6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate](/img/structure/B11694105.png)
6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate is a complex organic compound that belongs to the class of chromenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate typically involves multi-step organic reactions. One common method is the condensation reaction between a chromene derivative and a nitrophenylpropenoate derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the nitro group to an amine group is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated chromenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its chromene core.
Medicine
Medicinal chemistry applications include the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-oxo-6H-benzo[c]chromen-3-yl derivatives: These compounds share the chromene core and exhibit similar chemical properties.
Nitrophenylpropenoate derivatives: These compounds share the nitrophenylpropenoate moiety and are studied for similar applications.
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate is unique due to the combination of the chromene core and the nitrophenylpropenoate moiety, which may confer distinct chemical and biological properties not found in other compounds.
Eigenschaften
Molekularformel |
C22H13NO6 |
|---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
(6-oxobenzo[c]chromen-3-yl) (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C22H13NO6/c24-21(11-8-14-4-3-5-15(12-14)23(26)27)28-16-9-10-18-17-6-1-2-7-19(17)22(25)29-20(18)13-16/h1-13H/b11-8+ |
InChI-Schlüssel |
MBANFZCVZSZLAP-DHZHZOJOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])OC2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694023.png)
![(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11694026.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694033.png)

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11694038.png)
![5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694040.png)

![4-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11694064.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694071.png)
![5,7-dimethyl-N'-[(E)-pyridin-3-ylmethylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11694074.png)
![4-[(2-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11694086.png)

![Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11694097.png)

